molecular formula C13H14Cl2N2O4S B14408716 Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)- CAS No. 86674-65-9

Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)-

Cat. No.: B14408716
CAS No.: 86674-65-9
M. Wt: 365.2 g/mol
InChI Key: LWBVLVWVCZSJSM-NSHDSACASA-N
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Description

Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)- is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is a derivative of glycine and cysteine, incorporating an acetyl group and a dichlorophenyl moiety, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)- typically involves multiple steps, starting with the protection of amino and carboxyl groups of glycine and cysteine. The acetylation of cysteine is achieved using acetic anhydride under controlled conditions. The dichlorophenyl group is introduced through a substitution reaction using 3,5-dichlorophenyl chloride. The final step involves the coupling of the protected glycine and acetylated cysteine derivatives, followed by deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)- undergoes various chemical reactions, including:

    Oxidation: The thiol group in cysteine can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Thiol-containing compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in protein modification and enzyme inhibition.

    Medicine: Investigated for potential therapeutic applications, including as an antioxidant and in drug delivery systems.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)- involves its interaction with specific molecular targets. The acetyl and dichlorophenyl groups can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also act as a precursor for the synthesis of bioactive molecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylcysteine: A well-known antioxidant and mucolytic agent.

    Glycine Conjugates: Various glycine derivatives used in biochemical studies.

    Dichlorophenyl Derivatives: Compounds with similar aromatic substitution patterns.

Uniqueness

Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)- is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

CAS No.

86674-65-9

Molecular Formula

C13H14Cl2N2O4S

Molecular Weight

365.2 g/mol

IUPAC Name

2-[[(2R)-2-acetamido-3-(3,5-dichlorophenyl)sulfanylpropanoyl]amino]acetic acid

InChI

InChI=1S/C13H14Cl2N2O4S/c1-7(18)17-11(13(21)16-5-12(19)20)6-22-10-3-8(14)2-9(15)4-10/h2-4,11H,5-6H2,1H3,(H,16,21)(H,17,18)(H,19,20)/t11-/m0/s1

InChI Key

LWBVLVWVCZSJSM-NSHDSACASA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1=CC(=CC(=C1)Cl)Cl)C(=O)NCC(=O)O

Canonical SMILES

CC(=O)NC(CSC1=CC(=CC(=C1)Cl)Cl)C(=O)NCC(=O)O

Origin of Product

United States

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